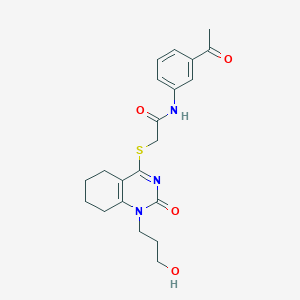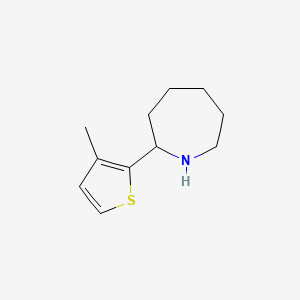
2-(3-Methyl-2-thienyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-thienyl)azepane is a useful research compound. Its molecular formula is C11H17NS and its molecular weight is 195.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azepane-based Compounds in Drug Discovery
Azepane-based motifs, including compounds like 2-(3-Methyl-2-thienyl)azepane, have shown significant pharmaceutical importance due to their structural diversity and pharmacological properties. These compounds are at the forefront of medicinal chemistry research, aiming to develop new therapeutic agents that are less toxic, cost-effective, and highly active. Over 20 azepane-based drugs have received FDA approval for treating a variety of diseases, showcasing their wide therapeutic applications. These applications include anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more, highlighting the versatility of azepane derivatives in drug discovery. The review by Gao-Feng Zha et al. (2019) elaborates on recent developments in azepane-based compounds across multiple therapeutic areas, emphasizing their significance in the discovery of new drugs and the ongoing research to enhance their efficacy and safety profiles (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties of Azepane Derivatives
The research on seven-membered heterocyclic compounds, including azepane and its derivatives, has revealed their vast pharmacological and therapeutic implications. The comprehensive review by Manvinder Kaur et al. (2021) covers the synthesis, reactions, and biological properties of azepane-based compounds over the past fifty years. This work underscores the potential of azepane derivatives in various therapeutic applications and calls for further exploration in the biological domain to uncover their full potential. The systematic approach to synthesizing these compounds and the discussion on their wide-ranging biological properties highlight the ongoing interest and significant opportunities for researchers in this field (Manvinder Kaur et al., 2021).
Thiophene Derivatives and Biological Interest
Thiophene derivatives, such as this compound, have attracted attention due to their diverse biological activities. The structure-activity relationships (SAR) of thiophene derivatives have been extensively reviewed, showcasing their therapeutic properties across different biological test systems. The review by G. Drehsen and J. Engel (1983) discusses the broad spectrum of molecular structures and their corresponding therapeutic properties, indicating the complexity and potential of thiophene-based compounds in drug development. This work emphasizes the need for continued research to explore and understand the unique activity patterns of thiophene derivatives, including their potential superiority over other molecular structures in certain therapeutic contexts (G. Drehsen & J. Engel, 1983).
Safety and Hazards
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9-6-8-13-11(9)10-5-3-2-4-7-12-10/h6,8,10,12H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUGFZZLFOVAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)
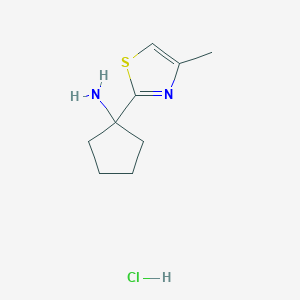
![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2517442.png)

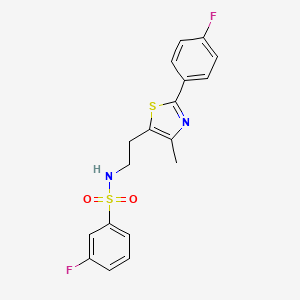
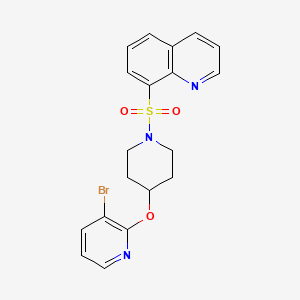
![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)
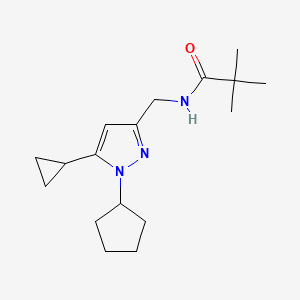
![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2517449.png)
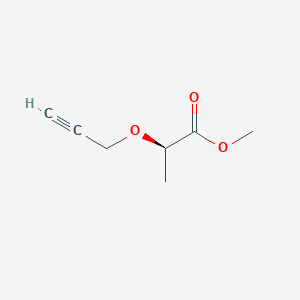
![N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2517451.png)
